Procyclidine hydrochloride

Catalog No.
S540232
CAS No.
1508-76-5
M.F
C19H30ClNO
M. Wt
323.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procyclidine hydrochloride

CAS Number

1508-76-5

Product Name

Procyclidine hydrochloride

IUPAC Name

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H

InChI Key

ZFSPFXJSEHCTTR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Procyclidine Hydrochloride; Procyclidine HCl; Tricyclamol hydrochloride; (-)-Tricyclamol iodide; C19H29NO.HCl; Procyclidine Hydrochloride; Rosemont Brand of Procyclidine Hydrochloride; Tricyclamol; Wellcome Brand of Procyclidine Hydrochloride;

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

Description

The exact mass of the compound Procyclidine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Parkinson’s Disease Management

Specific Scientific Field: Neurology and Pharmacology

Summary of the Application: Procyclidine is a medication used to improve motor functions in Parkinson’s disease (PD), a prevalent chronic degenerative nervous system disorder . It is also used in pharmacokinetics, bioavailability studies, and therapeutic drug monitoring to aid in the achievement of effective clinical results in Parkinson’s disease management .

Methods of Application or Experimental Procedures: A bio-analytical procedure was developed for rapid quantitative estimation of procyclidine in human plasma . The method involved using Chromatography ESI set at positive mode, and m/z 288.2 → 84, 302.2 →98.1 for procyclidine . The flow rate was performed using 4mM Ammonium Acetate: Methanol to extract procyclidine from plasma using a liquid-liquid extraction technique .

Results or Outcomes: The average procyclidine recovery was 91.118% . The correlation coefficient was 0.9998 . The quantitation was 0.1 ng/ml . The established bioanalytical LC/MS/MS method was successfully applied for procyclidine quantification in Parkinson’s disease management .

Application in Bioequivalence and Bioavailability Studies

Specific Scientific Field: Pharmacokinetics and Biochemistry

Summary of the Application: A rapid, selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for quantification of procyclidine hydrochloride in human plasma . This method is used for bioequivalence and bioavailability (BA/BE) studies of procyclidine .

Methods of Application or Experimental Procedures: Liquid-liquid extraction technique with methyl tertiary butyl ether was used for the extraction of plasma samples . Chromatographic separation of the analyte and the internal standard from the endogenous components was done on Zodiac C 18 column (50×4.6mm, 5µm) using a mixture of methanol and 0.1% formic acid in water (70:30, v/v) as mobile phase at a flow rate of 1mL/min with the run time of 2min .

Results or Outcomes: Linearity of the method was established in the concentration range of 0.5 to 120ng/mL . Full validation of the method was done as per USFDA guidelines and the results were well within the acceptance limits . The successful application of the method was done on healthy human subjects under fasting conditions .

Procyclidine hydrochloride is an anticholinergic medication primarily utilized for the management of drug-induced parkinsonism, acute dystonia, and other extrapyramidal symptoms associated with antipsychotic treatment. It is also effective in treating Parkinson's disease and idiopathic or secondary dystonia. The compound is chemically classified as 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-yl-propan-1-ol hydrochloride, with a molecular formula of C₁₉H₃₀ClNO and a molar mass of approximately 323.90 g/mol .

Procyclidine acts by blocking muscarinic acetylcholine receptors in the central nervous system. This action helps alleviate symptoms such as tremors and muscle rigidity, although it does not significantly affect bradykinesia . The drug is administered orally, intramuscularly, or intravenously, and has a half-life of about 12 hours .

Procyclidine's mechanism of action is primarily through its anticholinergic effects. It works by competitively blocking muscarinic acetylcholine receptors in the central nervous system [, ]. This reduces the cholinergic activity that contributes to the symptoms of Parkinson's disease and drug-induced movement disorders.

Procyclidine can cause a variety of side effects, including:

  • Dry mouth
  • Constipation
  • Blurred vision
  • Dizziness
  • Drowsiness
  • Cognitive impairment [, ]

In severe cases, it can also lead to confusion, hallucinations, and delirium, particularly in older adults [].

Procyclidine has a low potential for abuse but can cause overdose if taken in excessive amounts. Symptoms of overdose include severe anticholinergic effects and potential coma [].

. The initial step includes the preparation of 3-(1-pyrrolidino)propiophenone, which is then reacted with phenylmagnesium bromide. Subsequent catalytic hydrogenation leads to the formation of procyclidine base, which can be converted to its hydrochloride salt by reacting with hydrochloric acid:

text
Procyclidine Base + Hydrochloric Acid → Procyclidine Hydrochloride

This reaction highlights the compound's ability to form a stable salt that enhances its solubility and bioavailability .

Procyclidine exhibits significant biological activity as a muscarinic antagonist. It selectively blocks M1, M2, and M4 muscarinic acetylcholine receptors, which are involved in various physiological processes including modulation of neurotransmitter release and smooth muscle contraction . Its anticholinergic properties lead to effects such as:

  • Antispasmodic action: Reduces involuntary muscle contractions.
  • Mydriatic effect: Causes pupil dilation.
  • Inhibition of salivation: Reduces saliva production.

These actions contribute to its therapeutic efficacy in treating extrapyramidal symptoms and parkinsonism .

The synthesis of procyclidine hydrochloride can be summarized in the following steps:

  • Preparation of Key Intermediate: Synthesize 3-(1-pyrrolidino)propiophenone.
  • Grignard Reaction: React the ketone with phenylmagnesium bromide.
  • Catalytic Hydrogenation: Reduce the product to obtain procyclidine base.
  • Formation of Hydrochloride Salt: Treat the base with hydrochloric acid to yield procyclidine hydrochloride.

This method reflects a typical synthetic pathway for anticholinergic compounds, demonstrating the versatility of organic synthesis techniques in pharmaceutical development .

Procyclidine hydrochloride is primarily indicated for:

  • Management of Parkinson's Disease: Alleviates symptoms such as tremors.
  • Treatment of Drug-Induced Extrapyramidal Symptoms: Particularly useful for patients undergoing antipsychotic therapy.
  • Dystonia Treatment: Provides relief from abnormal muscle contractions.

Additionally, it may be employed off-label for other conditions involving muscle spasms and rigidity .

Procyclidine interacts with several biological targets due to its mechanism as an anticholinergic agent. Notable interactions include:

  • Muscarinic Receptors: It antagonizes M1, M2, and M4 receptors, influencing neurotransmission pathways.
  • Drug Interactions: Co-administration with other anticholinergic drugs can enhance side effects such as confusion and cognitive impairment.

Research indicates that careful monitoring is required when procyclidine is used alongside other medications that affect cholinergic signaling .

Several compounds share structural similarities or pharmacological actions with procyclidine hydrochloride. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypePrimary UseUnique Feature
TrihexyphenidylAnticholinergicParkinson's diseaseMore potent against rigidity
BiperidenAnticholinergicExtrapyramidal symptomsLonger duration of action
OrphenadrineAnticholinergicMuscle spasmsAlso has analgesic properties
BenztropineAnticholinergicParkinson's diseaseDual action on dopamine receptors

Procyclidine is distinct in its specific receptor affinity profile and its particular effectiveness in addressing drug-induced parkinsonism without significantly impacting bradykinesia .

ParameterValueMethod/Source
Melting Point Range159-164°CDSC/ChemicalBook
Boiling Point433.5°C at 760 mmHgCalculated/ChemSrc
Flash Point205.7°CCalculated/ChemSrc
Crystal SystemMonoclinicX-ray crystallography
Space GroupP21/cX-ray crystallography
Storage Temperature2-8°CStorage recommendation
Thermal StabilityStable under normal conditionsStability studies

Solubility Profile Across pH and Solvent Systems

The solubility characteristics of procyclidine hydrochloride vary significantly across different solvent systems and pH conditions. In aqueous media, the compound exhibits limited water solubility with an estimated value of 8.59 mg/L at 25°C [5]. However, solubility is enhanced under specific pH conditions, with the United States Pharmacopeia reporting moderate solubility of approximately 30 mg/mL in water at pH 5.0-6.5 [6] [7].

The pH-dependent solubility behavior reflects the compound's basic nature, with a pKa of 9.45 for the strongest basic center [8]. A 1% aqueous solution of procyclidine hydrochloride maintains a pH between 5.0 and 6.5 [6] [7], indicating the compound's buffering capacity in solution.

Regarding organic solvents, procyclidine hydrochloride demonstrates slight solubility in chloroform and methanol [1]. Enhanced solubility is observed in polar aprotic solvents, with reported solubility of 1 mg/mL in dimethyl sulfoxide, N,N-dimethylformamide, and ethanol [9]. The compound shows very limited solubility in diethyl ether [10], consistent with its polar characteristics.

Table 2: Solubility Profile Across pH and Solvent Systems

Solvent/MediumSolubilitypH RangeTemperatureSource
Water8.59 mg/L (estimated)Not specified25°CEchemi database
Water (pH 5.0-6.5)~30 mg/mL5.0-6.5Room temperatureUSP Monograph
ChloroformSlightly solubleNot applicableRoom temperatureChemicalBook
MethanolSlightly solubleNot applicableRoom temperatureChemicalBook
Ethanol1 mg/mLNot applicableRoom temperatureChemodex
DMSO1 mg/mLNot applicableRoom temperatureChemodex
DMF1 mg/mLNot applicableRoom temperatureChemodex

Partition Coefficient (Log P) and Distribution Characteristics

The lipophilicity of procyclidine hydrochloride is characterized by its octanol-water partition coefficient, which varies across different computational methods and sources. The most commonly cited LogP value is 4.68 [2], indicating high lipophilicity and significant membrane permeability potential. Alternative calculations provide LogP values of 4.78 [11] and 3.79 [8], with the variation reflecting different computational algorithms and assumptions.

The high LogP values categorize procyclidine hydrochloride as a lipophilic compound, which correlates with its ability to cross the blood-brain barrier effectively [8]. This lipophilic character is essential for its therapeutic efficacy in treating central nervous system disorders. The polar surface area is calculated at 23.47 Ų [8] [2], which is relatively low and supports good membrane permeability according to Lipinski's Rule of Five criteria.

The compound demonstrates favorable bioavailability characteristics, with oral bioavailability reported at 75% [12]. This high bioavailability, combined with the lipophilic nature, indicates efficient absorption and distribution properties. The distribution characteristics support the compound's therapeutic applications requiring central nervous system penetration.

Table 3: Partition Coefficient and Distribution Characteristics

ParameterValueMethodReference
LogP (octanol/water)4.68Calculated/ChemSrcChemSrc database
LogP (alternative)4.78 (estimated)Estimated/Safety DataChemical safety data
LogP (Chemaxon)3.79Chemaxon calculationChemaxon software
Polar Surface Area23.47 ŲComputedMultiple sources
Bioavailability Factor75% (oral)ExperimentalPharmacokinetic studies

Surface Activity and Colloidal Behavior

The surface activity and colloidal behavior of procyclidine hydrochloride have not been extensively characterized in the literature. Direct measurements of surface tension, critical micelle concentration, and interfacial activity parameters are not readily available in published studies. This limitation reflects the compound's primary focus as a therapeutic agent rather than as a surfactant or colloidal system component.

However, relevant information is available from pharmaceutical formulation studies. In solid lipid nanoparticle formulations, procyclidine hydrochloride has been successfully incorporated with particle sizes of approximately 259 nm and zeta potential values of -32.01 mV [13]. These formulation parameters indicate stable colloidal behavior when incorporated into appropriate delivery systems.

The lack of inherent surface activity data suggests that procyclidine hydrochloride does not exhibit significant amphiphilic behavior. The molecular structure, containing a single hydroxyl group and tertiary amine functionality, does not provide the distinct hydrophilic-lipophilic balance typically associated with surfactant molecules.

Table 4: Surface Activity and Colloidal Behavior

PropertyValue/DescriptionMeasurement ConditionsSource
Surface TensionNot determinedNot applicableNot available
Critical Micelle ConcentrationNot determinedNot applicableNot available
Particle Size (in formulations)259 nmSolid lipid nanoparticlesNanoparticle formulation study
Zeta Potential (in formulations)-32.01 mVSolid lipid nanoparticlesNanoparticle formulation study

Hygroscopicity and Solid-State Stability

The hygroscopic behavior and solid-state stability of procyclidine hydrochloride are critical parameters for pharmaceutical storage and handling. The compound is recommended for storage in tight, light-resistant containers under controlled temperature conditions of 2-8°C [1] [6]. This storage requirement suggests moderate sensitivity to environmental moisture and light exposure.

Stability studies indicate that procyclidine hydrochloride maintains chemical integrity under normal storage conditions [14]. The compound demonstrates at least two years of stability when stored properly according to manufacturer specifications [9]. Loss on drying specifications require that the compound loses not more than 0.5% of its weight when dried in vacuum at 105°C for 4 hours [6], indicating limited inherent moisture content.

The crystalline stability of procyclidine hydrochloride appears robust under standard pharmaceutical handling conditions. However, detailed hygroscopicity studies measuring moisture uptake across various relative humidity conditions have not been extensively reported in the literature. The packaging requirements emphasizing dry storage conditions suggest some sensitivity to moisture, though not to the extent requiring specialized desiccant packaging.

Table 5: Hygroscopicity and Solid-State Stability

ParameterValue/DescriptionConditionsSource
Storage StabilityStable at 2-8°CControlled temperatureStorage recommendations
Shelf LifeAt least 2 yearsProper storageManufacturer data
Loss on Drying≤0.5% weight loss105°C, 4 hours, vacuumUSP requirements
Packaging RequirementsTight, light-resistant containersDry storageUSP requirements
Crystalline StabilityStable under normal conditionsNormal storage conditionsSafety data sheets

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

323.2015923 g/mol

Monoisotopic Mass

323.2015923 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CQC932Z7YW

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Procyclidine Hydrochloride is the hydrochloride salt form of procyclidine, with anticholinergic properties. Procyclidine hydrochloride competitively binds to striatal cholinergic receptors, thereby diminishing acetylcholine activity and ultimately reducing the frequency and severity of akinesia, rigidity, and tremor associated with uncontrollable body movements. In addition, this agent may block the re-uptake of dopamine by nerve terminals, thereby increasing dopamine activity.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

1508-76-5

Wikipedia

Procyclidine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Campbell MJ, Demetriou B, Jones R. Assay of procyclidine hydrochloride,
2: Camerman N, Camerman A. The stereochemical basis of anticonvulsant drug
3: RENZI AA, MILCH LJ. Effectiveness of procyclidine hydrochloride (kemadrin) and
4: ZIER A, DOSHAY LJ. Procyclidine hydrochloride (kemadrin) treatment of
5: Schjelderup L, Harbitz O, Groth P, Aasen AJ. Syntheses of
6: Meier V. [Poisoning with procyclidine hydrochloride (Kemadrin)]. Schweiz
7: Vas CJ, Exley KA, Parsonage MJ. Activation of the EEG by procyclidine
8: Vas CJ, Exley KA, Parsonage MJ. EEG activation by procyclidine hydrochloride
9: GROSS H, LANGNER E. [Prophylaxis and therapy of a drug-related Parkinson

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